D-Glutamic acid alpha-amide, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

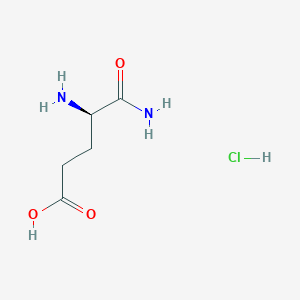

D-Glutamic acid alpha-amide, HCl is a useful research compound. Its molecular formula is C5H11ClN2O3 and its molecular weight is 182.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research

D-Glutamic acid alpha-amide, HCl serves as a substrate in enzymatic assays, aiding researchers in studying enzyme kinetics and mechanisms. This is essential for understanding metabolic pathways and the biochemical interactions of amino acids .

Pharmaceutical Development

This compound is utilized in the synthesis of neuroprotective agents targeting glutamate receptors. It holds potential for treating neurodegenerative diseases by modulating neurotransmitter activity .

Neurobiology

D-Glutamic acid alpha-amide is involved in synaptic transmission as an excitatory neurotransmitter. It acts on both ionotropic and metabotropic glutamate receptors, influencing various neurological functions .

Food Industry

In the food sector, D-Glutamic acid alpha-amide is used as a flavor enhancer, contributing to the umami taste profile of products. This application appeals to consumers seeking enhanced flavors .

Cosmetic Formulations

The compound is incorporated into skincare products for its moisturizing properties, improving skin hydration and texture. Its role in cosmetic formulations is increasingly recognized due to its beneficial effects on skin health .

Biotechnology

In biotechnology, D-Glutamic acid alpha-amide is used in cell culture media to support the growth of various cell types, which is crucial for tissue engineering and regenerative medicine .

Case Study 1: Neurodegenerative Diseases

Research has indicated that abnormal levels of D-amino acids, including D-glutamate, are linked to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). A study demonstrated that stressed Escherichia coli produced elevated levels of D-glutamate, suggesting a potential pathway for disease development through immune system activation .

Case Study 2: Enzyme Mechanisms

In biochemical assays, D-Glutamic acid alpha-amide has been used to elucidate the mechanisms of enzymes like glutamine synthetase. By enhancing enzyme activity, researchers can better understand metabolic processes involving amino acids .

Propriétés

IUPAC Name |

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNVIRTSLEGO-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.